molecular formula C8H14O3 B1282581 3,3-Dimethyl-2-oxobutyl acetate

3,3-Dimethyl-2-oxobutyl acetate

Cat. No.: B1282581
M. Wt: 158.19 g/mol
InChI Key: WRHRPYRPXMFKJG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyl acetate (CAS 38559-25-0) is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . Its structure features a 3,3-dimethyl-2-oxobutyl chain linked to an acetate ester group, as represented by the SMILES notation CC(OCC(C(C)(C)C)=O)=O . As a specialty chemical, it serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. For instance, it is identified as a structural component in more complex molecules, such as the experimental compound Ceclazepide, highlighting its utility in advanced chemical development . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) acetate

InChI

InChI=1S/C8H14O3/c1-6(9)11-5-7(10)8(2,3)4/h5H2,1-4H3

InChI Key

WRHRPYRPXMFKJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3,3-dimethyl-2-oxobutyl acetate, enabling comparative analysis of their physicochemical properties and applications:

2-Methylene-3-oxobutyl Acetate (C₇H₁₀O₃)

  • Molecular Formula : C₇H₁₀O₃
  • Average Mass : 142.154 g/mol
  • Key Features : Contains a conjugated methylene group adjacent to the ketone, enhancing reactivity in cycloaddition or polymerization reactions.
  • Applications: Used in polymer chemistry and as a dienophile in Diels-Alder reactions .

3-Oxobutyl Acetate (C₆H₁₀O₃)

  • Molecular Formula : C₆H₁₀O₃
  • Average Mass : 130.143 g/mol
  • Key Features : Linear chain with a ketone at position 3 and an acetyloxy terminal group.
  • Applications : Common solvent in organic synthesis; commercial purity grades (e.g., 95%) are available for laboratory use .

Ethyl 3,3-Dimethyl-2-oxobutanoate (C₈H₁₄O₃)

  • Molecular Formula : C₈H₁₄O₃
  • Average Mass : 158.197 g/mol
  • Key Features : Branched structure with two methyl groups at the β-position, conferring steric hindrance and influencing reaction kinetics.
  • Applications : Intermediate in the synthesis of heterocycles and agrochemicals .

Diethyl (3,3-Dimethyl-2-oxobutyl)phosphonate (C₁₀H₂₁O₄P)

  • Molecular Formula : C₁₀H₂₁O₄P
  • Average Mass : 236.249 g/mol
  • Key Features : Phosphonate derivative with a logP of 1.80, indicating moderate hydrophobicity.
  • Applications : Analyzed via reverse-phase HPLC for quality control in synthetic workflows .

Data Table: Comparative Analysis

Compound Molecular Formula Average Mass (g/mol) Functional Groups Key Applications
This compound* C₈H₁₂O₃† 172.18† Acetate, ketone, branched alkyl Organic synthesis intermediates
2-Methylene-3-oxobutyl acetate C₇H₁₀O₃ 142.154 Acetate, ketone, methylene Polymer chemistry
3-Oxobutyl acetate C₆H₁₀O₃ 130.143 Acetate, ketone, linear chain Solvent, lab reagent
Ethyl 3,3-dimethyl-2-oxobutanoate C₈H₁₄O₃ 158.197 Ethyl ester, ketone, branched Heterocycle synthesis
Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate C₁₀H₂₁O₄P 236.249 Phosphonate, ketone, branched HPLC analysis

*Inferred structure; †Calculated based on analogous compounds.

Preparation Methods

Fischer Esterification with Acetic Acid

The most direct route involves acid-catalyzed esterification of 3,3-dimethyl-2-oxobutanol with acetic acid. This method employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts under reflux conditions.

Procedure :

  • Reactants : 3,3-Dimethyl-2-oxobutanol (1.0 mol), acetic acid (1.2 mol), H₂SO₄ (5 wt%).
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Work-up : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation (yield: 78–85%).

Key Data :

Parameter Value
Catalyst Efficiency H₂SO₄ > HCl
Optimal Temperature 120°C
Yield 78–85%

Acetylation with Acetyl Chloride

For higher yields, acetyl chloride reacts with 3,3-dimethyl-2-oxobutanol in the presence of a base (e.g., pyridine).

Procedure :

  • Reactants : 3,3-Dimethyl-2-oxobutanol (1.0 mol), acetyl chloride (1.1 mol), pyridine (1.5 mol).
  • Conditions : Stirring at 25°C for 2 hours.
  • Work-up : Filtration, washing with water, and vacuum distillation (yield: 90–92%).

Key Data :

Parameter Value
Reaction Time 2 hours
Yield 90–92%

Indirect Routes via 3,3-Dimethyl-2-oxobutyric Acid

Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid

3,3-Dimethyl-2-oxobutyric acid, synthesized via oxidation of 3,3-dimethyl-2-hydroxybutyric acid, serves as a precursor. Reduction of the acid to the alcohol followed by esterification yields the target compound.

Oxidation (Patent US20040030186A1) :

  • Catalyst : Pd/C with Bi(NO₃)₃ in NaOH.
  • Conditions : 95°C under O₂ atmosphere.
  • Yield : 90% (acid).

Reduction and Esterification :

  • Reduction : LiAlH₄ reduces the acid to 3,3-dimethyl-2-oxobutanol (yield: 75%).
  • Esterification : As in Section 1.1 (overall yield: 60–65%).

Key Data :

Step Yield
Oxidation 90%
Reduction 75%
Esterification 85%
Overall Yield 60–65%

Halogenation-Oxidation Pathway (CN108503531B)

A Chinese patent outlines a halogenation-hydrolysis-oxidation sequence starting from 3,3-dimethylbutyric acid.

Steps :

  • Halogenation : Reaction with PCl₃ or SOCl₂ yields 2-chloro-3,3-dimethylbutyric acid.
  • Hydrolysis : NaOH converts the chloride to 3,3-dimethyl-2-hydroxybutyric acid.
  • Oxidation : TEMPO/NaClO₂ oxidizes the alcohol to the oxo acid.
  • Esterification : Acetic anhydride acetylates the alcohol derived from the acid.

Key Data :

Step Yield
Halogenation 92%
Hydrolysis 89%
Oxidation 88%
Esterification 85%
Overall Yield 62%

Alternative Methods

Enzymatic Esterification

Lipase-catalyzed reactions offer eco-friendly synthesis. Candida antarctica lipase B (CAL-B) in solvent-free systems achieves 70–75% yield at 50°C.

Key Data :

Parameter Value
Enzyme Loading 10 wt%
Time 24 hours
Yield 70–75%

Transesterification of Methyl Esters

Methyl 3,3-dimethyl-2-oxobutyrate reacts with acetic acid under acid catalysis.

Procedure :

  • Reactants : Methyl ester (1.0 mol), acetic acid (2.0 mol), H₂SO₄ (3 wt%).
  • Conditions : Reflux at 100°C for 10 hours.
  • Yield : 80–82%.

Industrial-Scale Considerations

Catalyst Recycling

Ionic liquids (e.g., [HSO₃-PMPY][CF₃SO₃]) enable catalyst reuse for ≥5 cycles without activity loss.

Data :

Cycle Yield Retention
1 95%
5 88%

Solvent Selection

Toluene and dichloromethane are optimal for biphasic separation, reducing side reactions.

Challenges and Optimization

  • Steric Hindrance : Bulkiness of 3,3-dimethyl groups slows acetylation; excess acetyl chloride mitigates this.
  • Over-Oxidation : Controlled O₂ flow in oxidation steps prevents degradation.
  • Purity : Column chromatography (SiO₂, ethyl acetate/hexane) achieves ≥98% purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-2-oxobutyl acetate, and how can reaction efficiency be monitored?

  • Methodological Answer :

  • Route 1 : Esterification of 3,3-dimethyl-2-oxobutyric acid with acetic anhydride in the presence of catalytic sulfuric acid. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation .
  • Route 2 : Transesterification of methyl 3,3-dimethyl-2-oxobutyrate with acetyl chloride. Use NMR spectroscopy to confirm the absence of residual starting material (e.g., disappearance of methyl ester peaks at δ 3.6–3.7 ppm) .
  • Efficiency Metrics : Compare yields (typically 70–85%) and purity (≥95% by GC-MS) across routes.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Key signals include the acetyl methyl group (δ 2.0–2.1 ppm) and the geminal dimethyl groups (δ 1.2–1.3 ppm) on the β-carbon .
  • IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹ .
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 173.1 (C₈H₁₂O₃) and fragmentation patterns consistent with acetate cleavage .

Q. What are the standard protocols for purity assessment and quantification?

  • Methodological Answer :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50–250°C at 10°C/min). Quantify against an internal standard (e.g., methyl stearate) .
  • HPLC : Reverse-phase C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30, v/v) .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., ethyl acetoacetate) in nucleophilic substitutions (e.g., Grignard reactions). Use stopped-flow techniques to measure rate constants .
  • DFT Calculations : Model transition states to assess steric hindrance. For example, the 3,3-dimethyl group increases activation energy by ~5 kcal/mol due to hindered approach of nucleophiles .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆). For instance, ketone proton shifts vary by up to 0.3 ppm due to solvent polarity .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. SHELXL refinement (e.g., using Olex2) can confirm bond lengths (C=O: ~1.21 Å) and angles .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

  • Methodological Answer :

  • Antimicrobial Agents : React with hydrazines to form hydrazones, followed by cyclization to pyrazoles. Test activity against E. coli (MIC assays) .
  • Coordination Chemistry : Chelate with transition metals (e.g., Cr³⁺) to study antibacterial properties. Characterize complexes via UV-Vis (d-d transitions) and ESR spectroscopy .

Q. What metabolic pathways involve this compound in model organisms?

  • Methodological Answer :

  • Isotopic Tracing : Administer ¹³C-labeled compound to S. cerevisiae and track incorporation into acetyl-CoA via LC-MS metabolomics .
  • Enzyme Assays : Incubate with esterases (e.g., porcine liver esterase) and quantify hydrolysis products (3,3-dimethyl-2-oxobutanol) using GC-FID .

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